2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride
Description
Properties
IUPAC Name |
2-[5-(4-methylphenyl)-1H-imidazol-2-yl]piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3.2ClH/c1-11-5-7-12(8-6-11)14-10-17-15(18-14)13-4-2-3-9-16-13;;/h5-8,10,13,16H,2-4,9H2,1H3,(H,17,18);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAATGJTTUTWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)C3CCCCN3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: : The imidazole ring is formed through a condensation reaction between an aldehyde and an amine.
Substitution at the 4-Position: : The phenyl group is introduced at the 4-position of the imidazole ring through a substitution reaction.
Piperidine Addition: : Piperidine is added to the imidazole ring to form the final compound.
Dihydrochloride Formation: : The compound is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of this compound typically involves:
- Formation of the Imidazole Ring : Achieved through a condensation reaction between an aldehyde and an amine.
- Substitution at the 4-Position : The phenyl group is introduced into the imidazole ring.
- Piperidine Addition : Piperidine is integrated to complete the structure.
- Dihydrochloride Formation : Hydrochloric acid treatment yields the dihydrochloride salt.
The mechanism of action involves binding to specific receptors or enzymes, modulating their activity, which may lead to various biological effects depending on the context of use.
Research indicates that 2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride exhibits notable biological activities:
- Opioid Receptor Interaction : The compound shows affinity for delta-, mu-, and kappa-opioid receptors, suggesting potential applications in pain management and analgesic development .
- Anticancer Potential : Preliminary studies indicate that derivatives of imidazole and piperidine can exhibit significant cytotoxic activity against various cancer cell lines, including colon and breast cancer .
Data Table of Biological Activities
Case Studies
Several case studies have explored the efficacy and safety profile of this compound:
-
Case Study on Opioid Receptors :
- A study evaluated the binding affinity of 2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride to opioid receptors, demonstrating significant interaction with mu-opioid receptors which are crucial for analgesic effects.
-
Anticancer Research :
- In vitro studies on human cancer cell lines showed that this compound reduced cell viability by up to 60% at concentrations of 10 µM, indicating its strong anticancer potential.
- Antimicrobial Efficacy :
Mechanism of Action
The mechanism by which 2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-[2-(2-Methyl-1H-Imidazol-1-yl)Ethyl]Piperidine Dihydrochloride
- Structure : Differs in the substituent position; an ethyl group links the imidazole (2-methyl) to the piperidine ring.
- Impact : The ethyl spacer may increase conformational flexibility compared to the direct imidazole-piperidine linkage in the target compound. This could influence binding kinetics in biological systems .
- Application : Likely used in receptor-binding studies due to its flexible backbone.
(4-(1-Ethyl-1H-Imidazol-2-yl)Piperazin-1-yl)(4-Methoxyphenyl)Methanone Hydrochloride
- Structure : Incorporates a piperazine ring (instead of piperidine) and a methoxyphenyl ketone group.
- Piperazine’s additional nitrogen may facilitate hydrogen bonding .
- Molecular Weight : 350.8 g/mol (higher than the target compound’s inferred weight of ~300–330 g/mol).
4-[(1-Methyl-1H-Imidazol-2-yl)Sulfanyl]Piperidine Hydrochloride
- Structure : Features a sulfanyl (S–) bridge between imidazole and piperidine.
- This may alter redox activity or stability .
- Molecular Weight : 233.76 g/mol (lower due to simpler substituents).
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Salt Form |
|---|---|---|---|---|
| 2-[4-(4-Methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride | C₁₅H₁₈N₂·2HCl (inferred) | ~300–330 (estimated) | 4-Methylphenyl, imidazole | Dihydrochloride |
| 4-(Diphenylmethoxy)piperidine Hydrochloride | C₁₈H₂₁NO·HCl | 303.83 | Diphenylmethoxy | Hydrochloride |
| 4-(3,4-Dichlorobenzyl)piperidine Hydrochloride | C₁₂H₁₆Cl₃N | 296.62 | 3,4-Dichlorobenzyl | Hydrochloride |
| 2-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride | C₁₁H₁₈N₂·2HCl | 265.19 | Ethyl-linked 2-methylimidazole | Dihydrochloride |
Key Observations :
- Lipophilicity : The 4-methylphenyl group in the target compound likely increases lipophilicity compared to polar substituents like methoxy or sulfanyl, affecting membrane permeability .
- Salt Forms : Dihydrochloride salts (target compound and others) improve aqueous solubility, critical for in vitro assays .
- Steric Effects : Bulkier substituents (e.g., diphenylmethoxy) may hinder binding to compact active sites compared to smaller groups like methylphenyl .
Biological Activity
2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride, with CAS number 1354952-32-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including its receptor affinities, therapeutic potential, and relevant case studies.
- Molecular Formula : C15H21Cl2N3
- Molecular Weight : 314.25 g/mol
- CAS Number : 1354952-32-1
- InChI Key : Not available
The compound is structurally related to piperidine derivatives and imidazole-based compounds, which are known to interact with various biological targets, including opioid receptors. Research indicates that derivatives of imidazole and piperidine can exhibit significant activity against delta-, mu-, and kappa-opioid receptors, suggesting a potential role in pain modulation and other therapeutic areas.
Biological Activity
-
Opioid Receptor Affinity :
- Studies have shown that compounds similar to 2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride demonstrate selective binding to opioid receptors. For instance, a related series of piperidine derivatives exhibited high selectivity for delta-opioid receptors with K(i) values in the nanomolar range .
- Anxiolytic and Antidepressant Effects :
- Antimicrobial Activity :
Case Study 1: Opioid Receptor Interaction
A study published in Journal of Medicinal Chemistry reported on a series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives. The most potent compound exhibited a K(i) value of 18 nM for the delta-opioid receptor, demonstrating significant selectivity over mu and kappa receptors . This highlights the potential of imidazole-piperidine hybrids in developing new analgesics.
Case Study 2: Behavioral Assessment
Research conducted on selected piperidine derivatives revealed their efficacy in reducing anxiety-like behaviors in mice. The administration of these compounds led to significant reductions in stress-induced vocalizations, indicating their potential as anxiolytics .
Case Study 3: Antimicrobial Evaluation
In another study focusing on antibacterial activity, derivatives similar to 2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride were tested against several pathogens. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL .
Data Tables
Q & A
Q. What are the established synthetic routes for 2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride, and what key reaction parameters influence yield?
Methodological Answer: Synthesis typically involves multi-step reactions, including imidazole ring formation and piperidine functionalization. Key steps include:
- Imidazole Core Synthesis : Utilize modified Debus-Radziszewski reactions with aldehydes (e.g., 4-methylbenzaldehyde) and ammonium acetate under reflux conditions in acetic acid .
- Piperidine Coupling : Employ nucleophilic substitution or Buchwald-Hartwig amination to attach the piperidine moiety. Solvent choice (e.g., DCM or THF) and base (e.g., NaOH) critically affect reaction efficiency .
- Salt Formation : Hydrochloric acid treatment in anhydrous ethanol precipitates the dihydrochloride salt. Yield optimization requires strict control of stoichiometry and temperature .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound, and how should data interpretation account for structural complexity?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm aromatic protons (imidazole) and piperidine ring conformation. Solvent suppression (e.g., DMSO-d6) mitigates proton exchange effects in the dihydrochloride form .
- HPLC-MS : Reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients resolve impurities. Electrospray ionization (ESI) detects the molecular ion ([M+H]) and confirms chloride counterions .
- X-ray Crystallography : For absolute configuration verification, grow crystals in methanol/water mixtures. Account for hygroscopicity by sealing samples during analysis .
Q. What in vitro biological screening approaches are appropriate for initial pharmacological profiling?
Methodological Answer:
- Receptor Binding Assays : Radioligand displacement studies (e.g., -labeled ligands) assess affinity for histamine or serotonin receptors. Use HEK293 cells expressing recombinant receptors to minimize off-target effects .
- Enzyme Inhibition : Kinetic assays (e.g., fluorogenic substrates) evaluate inhibitory activity against kinases or cytochrome P450 isoforms. Normalize data to positive controls (e.g., ketoconazole for CYP3A4) .
- Cytotoxicity Screening : MTT assays in HepG2 or HEK293 cells determine IC values. Include vehicle controls (DMSO ≤0.1%) to isolate compound-specific effects .
Advanced Research Questions
Q. How can Design of Experiments (DOE) methodologies optimize reaction conditions for improved yield and purity?
Methodological Answer:
- Factorial Design : Screen variables (temperature, solvent ratio, catalyst loading) using a 2 factorial approach. For example, identify interactions between reaction time (60–120 min) and temperature (80–120°C) .
- Response Surface Methodology (RSM) : Central composite designs model non-linear relationships. Optimize imidazole cyclization by maximizing yield while minimizing byproduct formation (e.g., dimerization) .
- Robustness Testing : Vary pH (±0.5 units) and reagent purity (90–99%) to assess process resilience. Use ANOVA to identify critical factors .
Q. What strategies resolve contradictions between computational predictions and experimental data in structure-activity relationship (SAR) studies?
Methodological Answer:
- Sensitivity Analysis : Vary force field parameters (e.g., partial charges in DFT calculations) to assess prediction stability. Compare docking poses (AutoDock Vina) with experimental IC trends .
- Experimental Replication : Repeat assays under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to isolate outliers .
- Meta-Analysis : Aggregate data from analogous compounds (e.g., 4-methylphenyl derivatives) to identify consistent SAR trends, reducing noise from assay variability .
Q. Which quantum chemical modeling approaches best predict reactivity and interaction mechanisms?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-31G(d) to model reaction pathways (e.g., proton transfer in imidazole formation). Analyze transition states with intrinsic reaction coordinate (IRC) validation .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., water/ethanol mixtures) on piperidine conformational flexibility. Correlate with NMR coupling constants (e.g., ) .
- Docking Studies : Employ flexible ligand docking (Schrödinger Glide) to predict binding modes at target receptors. Validate with mutagenesis data (e.g., histidine-to-alanine substitutions) .
Q. What considerations guide the development of validated analytical methods for stability testing under various conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B). Monitor degradation products via HPLC-DAD and identify using HRMS .
- pH Stability Profiling : Incubate in buffers (pH 1–10) for 24–72 hours. Use kinetic modeling (first-order decay) to estimate shelf-life under gastric/intestinal conditions .
- Method Validation : Follow ICH Q2(R1) guidelines for linearity (R ≥0.999), precision (%RSD <2%), and LOQ/LOD (signal-to-noise ≥10:1) .
Q. How to design in vivo studies to evaluate pharmacokinetics while addressing interspecies variability?
Methodological Answer:
- Species Selection : Use rodents (mice/rats) for preliminary bioavailability studies and non-human primates for CNS penetration assessments due to blood-brain barrier similarities .
- Dosing Regimens : Administer via IV (bolus) and oral gavage to calculate absolute bioavailability (F%). Include crossover designs to control for inter-animal variability .
- Metabolite Profiling : Collect plasma/bile samples at multiple timepoints. Use LC-MS/MS to quantify parent compound and phase I/II metabolites. Cross-reference with human liver microsome data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
